

In-Depth Technical Guide: Methyl 3-hydroxypropanoate (CAS 6149-41-3)

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Compound of Interest

Compound Name: Methyl 3-hydroxypropanoate

Cat. No.: B1346797

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-hydroxypropanoate, with the CAS number 6149-41-3, is a bifunctional organic compound containing both a hydroxyl and a methyl ester group.^[1] This colorless to pale yellow liquid, characterized by a fruity odor, serves as a versatile building block in organic synthesis.^[1] Its utility is particularly prominent in the pharmaceutical and agrochemical industries, where it functions as a key intermediate in the synthesis of more complex molecules.^[1] Notably, it is frequently employed as a linker in the development of Proteolysis Targeting Chimeras (PROTACs), an emerging class of therapeutics designed to induce the degradation of specific target proteins.^{[1][2]}

Chemical and Physical Properties

A comprehensive summary of the key chemical and physical properties of **Methyl 3-hydroxypropanoate** is provided in the table below. This data is essential for its proper handling, storage, and application in experimental settings.

Property	Value	Reference(s)
CAS Number	6149-41-3	[1][3][4]
Molecular Formula	C4H8O3	[1][4][5]
Molecular Weight	104.10 g/mol	[5][6]
Appearance	Colorless to pale yellow liquid/oil	[1][4]
Odor	Fruity	[1]
Boiling Point	180.5 °C at 760 mmHg (Predicted)	[5]
Density	1.089 g/cm ³	[5]
Flash Point	72.6 °C	[5]
Solubility	Soluble in water and organic solvents	[1]
Storage Temperature	2-8°C, Sealed in a dry place	[7][8]
SMILES	<chem>COC(=O)CCO</chem>	[1][5]
InChI	InChI=1S/C4H8O3/c1-7-4(6)2-3-5/h5H,2-3H2,1H3	[1][7]
InChIKey	RVGLEPQPVDUSOJ-UHFFFAOYSA-N	[7]

Spectroscopic Data

The structural elucidation of **Methyl 3-hydroxypropanoate** is confirmed by various spectroscopic techniques. The following tables summarize the key spectral data.

¹H NMR Spectroscopy

Chemical Shift (ppm)	Multiplicity	Assignment
3.89	t	-CH ₂ -OH
3.72	s	-OCH ₃
2.58	t	-CH ₂ -C=O
2.41-2.45	m	-OH

Solvent: CDCl₃, Frequency: 500 MHz

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3400	Strong, Broad	O-H stretch
2955, 2885	Medium	C-H stretch (aliphatic)
1735	Strong	C=O stretch (ester)
1200	Strong	C-O stretch (ester)
1070	Medium	C-O stretch (alcohol)

Mass Spectrometry

m/z	Relative Intensity	Possible Fragment
104	[M] ⁺	Molecular Ion
73	High	[M - OCH ₃] ⁺
59	High	[COOCH ₃] ⁺
45	High	[CH ₂ CH ₂ OH] ⁺
43	Moderate	[CH ₂ C=O] ⁺
31	High	[OCH ₃] ⁺

Experimental Protocols

Synthesis of Methyl 3-hydroxypropanoate

A common and efficient method for the synthesis of **Methyl 3-hydroxypropanoate** involves the acid-catalyzed ring-opening of β -propiolactone with methanol.

Materials:

- β -propiolactone
- Methanol (anhydrous)
- Sulfuric acid (concentrated)
- Sodium bicarbonate
- Dichloromethane (DCM)
- Anhydrous magnesium sulfate
- Round-bottom flask
- Magnetic stirrer
- Ice bath
- Rotary evaporator

Procedure:

- To a stirred solution of methanol (300 mL) in a round-bottom flask cooled to 0°C in an ice bath, slowly add concentrated sulfuric acid (5.6 mL, 104 mmol).
- To this acidic methanol solution, add β -propiolactone (22 mL, 350 mmol) dropwise while maintaining the temperature at 0°C.
- Allow the reaction mixture to stir at room temperature for 18 hours.
- After 18 hours, cool the reaction mixture to 10°C and carefully add sodium bicarbonate (18.1 g, 215 mmol) portion-wise until the pH of the solution is neutral (pH \approx 7).

- Stir the resulting suspension at room temperature for 30 minutes.
- Filter the mixture to remove the solid precipitate.
- Concentrate the filtrate under reduced pressure using a rotary evaporator.
- Dilute the residue with dichloromethane (DCM) and filter again to remove any remaining solids.
- Evaporate the solvent from the final filtrate to yield **Methyl 3-hydroxypropanoate** as a colorless liquid.

Characterization by Gas Chromatography-Mass Spectrometry (GC-MS)

Instrumentation:

- Gas chromatograph coupled with a mass spectrometer (e.g., Agilent GC-MS system).
- Capillary column suitable for polar analytes (e.g., HP-5ms, 30 m x 0.25 mm i.d., 0.25 μm film thickness).

GC Conditions:

- Carrier Gas: Helium at a constant flow of 1.0 mL/min.
- Injector Temperature: 250°C.
- Injection Volume: 1 μL (splitless mode).
- Oven Temperature Program:
 - Initial temperature: 60°C, hold for 2 minutes.
 - Ramp to 150°C at a rate of 10°C/min.
 - Ramp to 250°C at a rate of 20°C/min, hold for 5 minutes.

MS Conditions:

- Ion Source Temperature: 230°C.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range: 30-200 amu.

Sample Preparation:

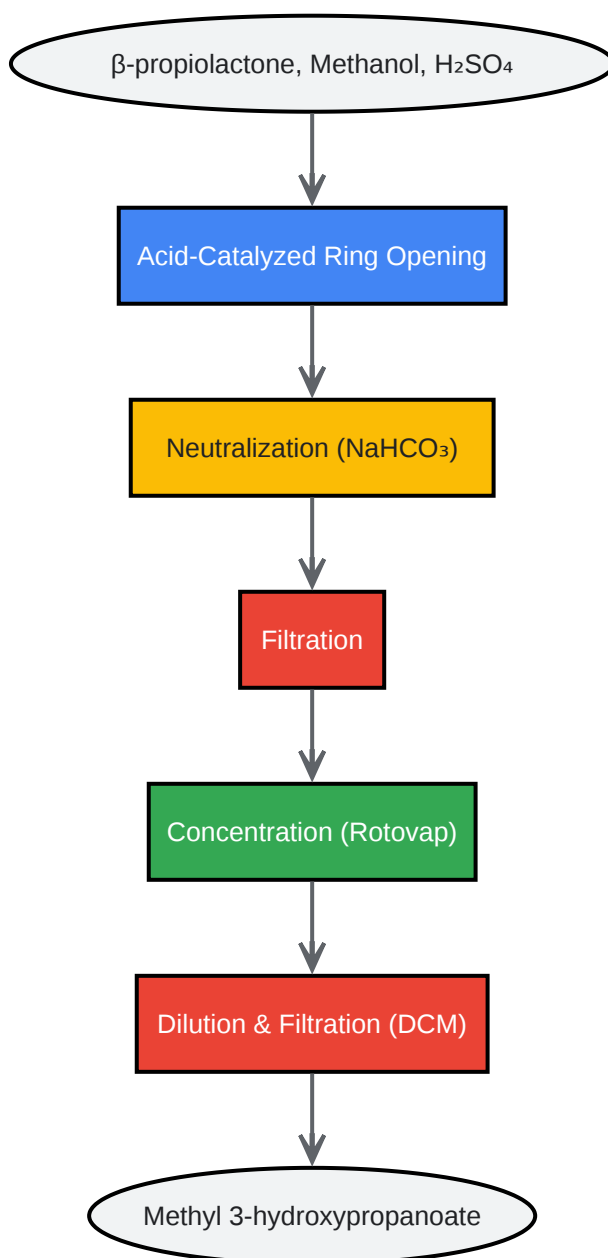
- Dilute a small amount of the synthesized **Methyl 3-hydroxypropanoate** in a suitable solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.

Applications in Drug Development

The primary application of **Methyl 3-hydroxypropanoate** in modern drug development is as a versatile linker in the synthesis of PROTACs.[1][2] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[9] The linker component of a PROTAC, for which **Methyl 3-hydroxypropanoate** can serve as a foundational element, is crucial for establishing the appropriate spatial orientation between the target protein and the E3 ligase to facilitate this process.

Visualizations

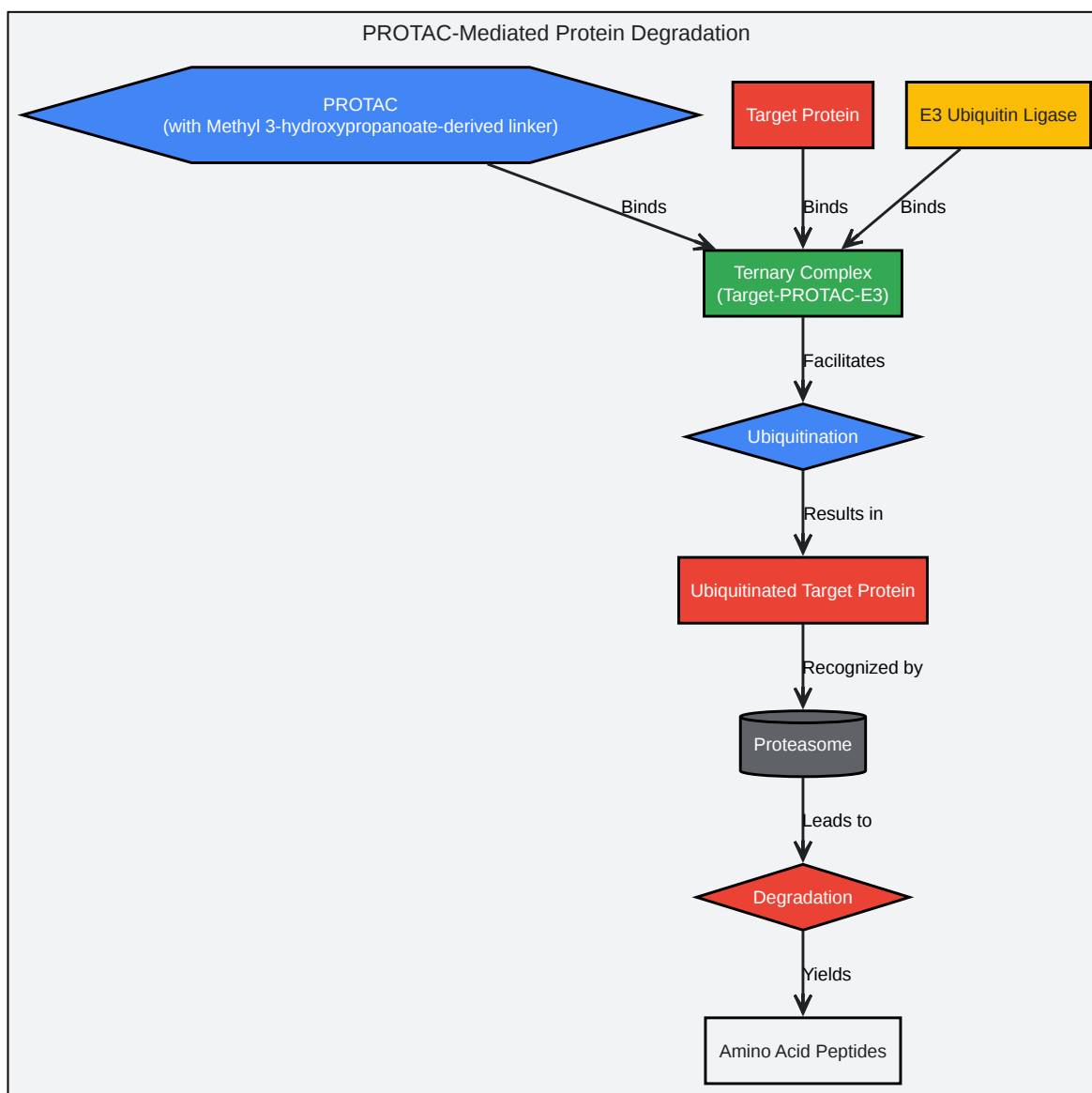
Synthesis Workflow



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Caption: A workflow diagram for the synthesis of **Methyl 3-hydroxypropanoate**.

PROTAC Mechanism of Action



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Caption: The general mechanism of action for a PROTAC.

Safety and Handling

Methyl 3-hydroxypropanoate is classified as a hazardous substance and requires careful handling.

GHS Hazard Statements:

- H302: Harmful if swallowed.[10]
- H315: Causes skin irritation.[10]
- H319: Causes serious eye irritation.[10]
- H335: May cause respiratory irritation.[10]

Precautionary Statements:

- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[10]
- P280: Wear protective gloves/protective clothing/eye protection/face protection.
- P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
- P302+P352: IF ON SKIN: Wash with plenty of soap and water.
- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10]

Always consult the Safety Data Sheet (SDS) for complete and up-to-date safety information before handling this compound. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

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